1-ethyl-4-(4-methoxybenzyl)piperazine
Description
1-Ethyl-4-(4-methoxybenzyl)piperazine is a piperazine derivative characterized by an ethyl group at the 1-position and a 4-methoxybenzyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including receptor modulation, antimicrobial effects, and anticancer properties.
Properties
IUPAC Name |
1-ethyl-4-[(4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-15-8-10-16(11-9-15)12-13-4-6-14(17-2)7-5-13/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZLJWGRMDDSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neuropharmacological Applications
The compound exhibits notable interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction suggests its potential use in treating mood disorders, anxiety, and other neuropsychiatric conditions.
Case Study
A study focusing on piperazine derivatives highlighted their ability to enhance serotonin receptor activity, leading to antidepressant-like effects in animal models. The specific analogs were shown to improve mood-related behaviors significantly compared to control groups .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Research Findings
- Broad-Spectrum Activity : Studies have shown that piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Potential for Resistance Management : The unique structure of 1-Ethyl-4-(4-methoxybenzyl)piperazine may help in overcoming resistance mechanisms seen in traditional antibiotics.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
Preliminary studies suggest that 1-Ethyl-4-(4-methoxybenzyl)piperazine may possess anticancer properties.
Case Study
A recent investigation into piperazine derivatives found that certain analogs exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-Ethyl-4-(4-methoxybenzyl)piperazine typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing.
Synthetic Route Overview
- Formation of the piperazine ring via cyclization.
- Introduction of the ethyl and methoxybenzyl substituents through alkylation reactions.
SAR Insights
The structural configuration of the compound plays a crucial role in its biological activity. Variations in substituents can lead to different receptor binding profiles and pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Piperazine derivatives are classified into benzylpiperazines and phenylpiperazines based on substituents . The target compound falls into the benzylpiperazine category. Key structural comparisons include:
- Spacer Effects: Ethylene or methylene spacers between the piperazine and aromatic moieties (e.g., in quinolone-linked derivatives) improve aqueous solubility (80+ μM) compared to direct attachment (<20 μM) . The target compound lacks a spacer, suggesting lower solubility unless counterbalanced by its methoxy group.
- pKa Trends : Piperazine nitrogens with direct aromatic attachments (e.g., N-phenylpiperazine) exhibit lower pKa (~3.8), while spacers raise pKa to ~6–7, enhancing ionization at physiological pH .
Receptor Binding and Selectivity
- 5-HT1A Receptor Affinity : Substituent position significantly impacts serotonin receptor binding. Para-substituted benzyl groups (e.g., 4-methoxy) may enhance affinity compared to ortho/meta positions. For instance, 1-(2-methoxyphenyl)piperazine derivatives (e.g., p-MPPI) show potent 5-HT1A antagonism (ID50 = 3–5 mg/kg) , while morpholine or heterocyclic replacements reduce affinity .
- PARP-1 Selectivity: Piperazine-substituted naphthoquinones demonstrate enhanced PARP-1 inhibition specificity compared to non-piperazine analogs, highlighting the role of the piperazine scaffold in target engagement .
Metabolic Stability
Piperazine rings are metabolic hotspots, often undergoing N-dealkylation or oxidation . For example:
- Deethylation : Ethyl-substituted piperazines (e.g., the target compound) may undergo hepatic deethylation, a common metabolic pathway .
- Oxidation: Fluoroquinolones with piperazine moieties are oxidized at the aromatic N1 atom, forming hydroxylated or dealkylated products . The 4-methoxy group could slow oxidation due to electron-donating effects.
Q & A
Q. What are the common synthetic routes for preparing 1-ethyl-4-(4-methoxybenzyl)piperazine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling reactions between piperazine derivatives and functionalized aromatic precursors. For example, N-(4-methoxyphenyl)piperazine can react with ethyl-substituted acyl chlorides or carboxylic acids using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). Optimization includes adjusting solvent polarity (e.g., DCM or DMF), temperature (room temperature to 50°C), and catalyst loading (e.g., copper sulfate for click chemistry). Reaction progress should be monitored via TLC, and purification achieved through column chromatography or crystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 1-ethyl-4-(4-methoxybenzyl)piperazine and its derivatives?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring conformation.
- X-ray crystallography to resolve hydrogen-bonding patterns and supramolecular assembly, as seen in 1-aroyl-4-(4-methoxyphenyl)piperazine derivatives .
- IR spectroscopy to identify functional groups like methoxy or carbonyl moieties.
- Mass spectrometry (ESI or EI) for molecular weight validation.
Q. What are the standard protocols for evaluating the purity and stability of 1-ethyl-4-(4-methoxybenzyl)piperazine in experimental settings?
Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) and melting point analysis. Stability studies involve:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH-dependent stability tests (e.g., incubation in buffered solutions at pH 2–12).
- Light sensitivity assays using UV-Vis spectroscopy to monitor photodegradation.
Q. How can researchers design analogs of 1-ethyl-4-(4-methoxybenzyl)piperazine to explore structure-activity relationships (SAR)?
Analog design focuses on modifying:
- The ethyl group : Replace with bulkier alkyl chains (e.g., propyl, isopropyl) to assess steric effects.
- The methoxybenzyl moiety : Introduce electron-withdrawing groups (e.g., nitro, fluoro) or vary substitution positions.
- The piperazine core : Acylate or substitute nitrogen atoms to alter basicity. Computational tools (e.g., molecular docking) can prioritize analogs for synthesis .
Advanced Research Questions
Q. How do substituent variations on the piperazine ring influence the biological activity of 1-ethyl-4-(4-methoxybenzyl)piperazine derivatives?
Substituents impact hydrogen bonding, lipophilicity, and receptor binding. For example:
- Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in enzyme active sites.
- Halogen substituents (e.g., fluoro, chloro) improve metabolic stability and membrane permeability.
- Aroyl groups at the 1-position of piperazine can induce distinct supramolecular assemblies, altering solubility and bioavailability .
Q. What experimental strategies can resolve contradictions in reported pharmacological profiles of 1-ethyl-4-(4-methoxybenzyl)piperazine analogs?
- Comparative binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure affinity constants under standardized conditions.
- Structural analysis : Compare crystal structures to identify conformational differences affecting activity.
- Replicate studies with strict control of variables (e.g., solvent purity, temperature gradients) .
Q. How can computational modeling guide the optimization of 1-ethyl-4-(4-methoxybenzyl)piperazine for target-specific interactions?
- Molecular dynamics simulations predict binding modes with targets like serotonin receptors or tyrosine kinases.
- Free-energy perturbation (FEP) quantifies the impact of substituent changes on binding energy.
- ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic properties while retaining efficacy .
Q. What methodologies are employed to study the hydrogen-bonding networks and supramolecular assembly of 1-ethyl-4-(4-methoxybenzyl)piperazine derivatives?
- Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O bonds) and stacking patterns.
- Hirshfeld surface analysis quantifies interaction contributions (e.g., van der Waals vs. hydrogen bonding).
- Thermal analysis (DSC/TGA) correlates supramolecular stability with lattice energy .
Q. How can researchers address challenges in scaling up the synthesis of 1-ethyl-4-(4-methoxybenzyl)piperazine for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, residence time) for reproducibility .
Q. What are the best practices for validating the biological activity of 1-ethyl-4-(4-methoxybenzyl)piperazine in complex matrices (e.g., serum-containing media)?
- Dose-response curves : Account for serum protein binding by testing a range of concentrations.
- LC-MS/MS quantification : Monitor compound stability and metabolite formation.
- Positive/Negative controls : Include reference inhibitors (e.g., ketanserin for 5-HT2A receptor assays) to confirm target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
